molecular formula C11H16BrNO B13333279 2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol

2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol

Katalognummer: B13333279
Molekulargewicht: 258.15 g/mol
InChI-Schlüssel: ULDGWBVQBJJFLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol is an organic compound that features a bromine atom, two methyl groups, and an aminopropyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol typically involves the bromination of 3,5-dimethylphenol followed by the introduction of the aminopropyl group. One common method involves the reaction of 3,5-dimethylphenol with bromine in the presence of a catalyst to yield 4-bromo-3,5-dimethylphenol. This intermediate is then reacted with 1-aminopropane under suitable conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 2-(1-Aminopropyl)-3,5-dimethylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes and receptors, modulating their activity. The bromine atom and phenol group can also participate in various biochemical reactions, influencing the compound’s overall effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Aminopropyl)-3-methylimidazolium bromide: Shares the aminopropyl group and bromine atom but has an imidazolium ring instead of a phenol ring.

    1-Propyl-3-methylimidazolium chloride: Similar structure but with a chloride ion instead of a bromine atom.

    1-Ethyl-3-methylimidazolium chloride: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

2-(1-Aminopropyl)-4-bromo-3,5-dimethylphenol is unique due to its specific combination of functional groups and the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H16BrNO

Molekulargewicht

258.15 g/mol

IUPAC-Name

2-(1-aminopropyl)-4-bromo-3,5-dimethylphenol

InChI

InChI=1S/C11H16BrNO/c1-4-8(13)10-7(3)11(12)6(2)5-9(10)14/h5,8,14H,4,13H2,1-3H3

InChI-Schlüssel

ULDGWBVQBJJFLC-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=C(C=C(C(=C1C)Br)C)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.